3-cyano-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
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Description
“3-cyano-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide” is a small molecule. It is a derivative of cyanoacetamide , which is a class of compounds that are considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Synthesis and Cyclization
Research has explored the synthesis and cyclization of related compounds, demonstrating their utility as precursors in the synthesis of pyrazoles, benzothiazoles, and other heterocyclic compounds. For example, the study of amino-4-cyanofurazan condensing with malononitrile and ethyl cyanoacetate showcases the formation of polyfunctional enaminonitriles. These are important intermediates for synthesizing annulated derivatives of furazano[3,4-b]pyridines and furazano[3,4-b]pyrimidines, indicating potential applications in the development of new pharmaceuticals and materials (Strizhenko et al., 2020).
Antimicrobial and Anticancer Activities
Another significant application of similar compounds is in the field of medicinal chemistry, where their antimicrobial and anticancer activities are of interest. A study on chalcone derivatives and their transformation into various heterocyclic compounds revealed notable biological activities. This research underlines the importance of these compounds as starting points for the development of drugs with potential antimicrobial and anticancer properties (Zaki et al., 2018).
Heterocyclic Compound Synthesis
Furthermore, the versatile cyclization of aminoanilino lactones into benzotriazoles and condensed benzodiazepin-2-thiones emphasizes the synthetic utility of related compounds in creating a diverse range of heterocycles. Such compounds are essential for pharmaceutical development, offering a pathway to novel therapeutics (Hammal et al., 2007).
Insecticidal Applications
Innovative heterocycles incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal activity against pests like the cotton leafworm. This application is crucial for agricultural chemistry, providing new avenues for pest control strategies (Fadda et al., 2017).
Properties
IUPAC Name |
3-cyano-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-18(17-7-4-10-25-17)14(2)23(22-13)9-8-21-19(24)16-6-3-5-15(11-16)12-20/h3-7,10-11H,8-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXHSASCNSNHBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CC(=C2)C#N)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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